molecular formula C20H19O4P B14358279 2-Ethylphenyl diphenyl phosphate CAS No. 92089-95-7

2-Ethylphenyl diphenyl phosphate

Katalognummer: B14358279
CAS-Nummer: 92089-95-7
Molekulargewicht: 354.3 g/mol
InChI-Schlüssel: NZADFKWJIQWGNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylphenyl diphenyl phosphate: is an organophosphate compound known for its applications as a plasticizer and flame retardant. It is a derivative of diphenyl phosphate, where one of the phenyl groups is substituted with an ethyl group. This compound is used in various industrial applications due to its chemical stability and effectiveness in enhancing the properties of materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenyl diphenyl phosphate typically involves the reaction of 2-ethylphenol with diphenyl chlorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-Ethylphenol+Diphenyl chlorophosphate2-Ethylphenyl diphenyl phosphate+Hydrogen chloride\text{2-Ethylphenol} + \text{Diphenyl chlorophosphate} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Ethylphenol+Diphenyl chlorophosphate→2-Ethylphenyl diphenyl phosphate+Hydrogen chloride

The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethylphenyl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Hydrolyzing Agents: Such as water or dilute acids.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Ethylphenyl diphenyl phosphate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Ethylphenyl diphenyl phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, which inhibits the spread of flames. The compound can also interact with biological molecules, potentially affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    2-Ethylhexyl diphenyl phosphate: Another organophosphate used as a plasticizer and flame retardant.

    Diphenyl phosphate: The parent compound without the ethyl substitution.

    Triphenyl phosphate: A similar compound with three phenyl groups attached to the phosphate.

Comparison: 2-Ethylphenyl diphenyl phosphate is unique due to the presence of the ethyl group, which can influence its chemical properties and effectiveness as a flame retardant and plasticizer. Compared to 2-Ethylhexyl diphenyl phosphate, it may have different solubility and stability characteristics. Diphenyl phosphate and triphenyl phosphate, while similar in structure, lack the specific substitution that gives this compound its unique properties .

Eigenschaften

CAS-Nummer

92089-95-7

Molekularformel

C20H19O4P

Molekulargewicht

354.3 g/mol

IUPAC-Name

(2-ethylphenyl) diphenyl phosphate

InChI

InChI=1S/C20H19O4P/c1-2-17-11-9-10-16-20(17)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-16H,2H2,1H3

InChI-Schlüssel

NZADFKWJIQWGNZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.